2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFDPZCKEBEAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227436 | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-56-4 | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride and a suitable dehydrating agent to form the 1,2,4-oxadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran or ethanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, while oxidation can produce this compound N-oxide .
Scientific Research Applications
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving nitrogen and oxygen-containing heterocycles.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide, given its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the oxadiazole ring allows for hydrogen bonding and other interactions with biological targets, which can modulate their activity. The chloro group can also participate in interactions with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted values range from 136.8 Ų ([M+H]⁺) to 152.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
- Synthesis : Typically prepared via cyclization reactions involving amidoximes and chloropyridine derivatives, though specific protocols are proprietary .
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Impact of Methyl Group and Chlorine Position
- Methyl Group on Oxadiazole : Removal decreases activity by 10–100-fold, underscoring its role in hydrophobic interactions and metabolic stability .
- Chlorine Position :
Physicochemical and Pharmacokinetic Comparisons
Solubility and Stability
Collision Cross-Section (CCS) and Ionization
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.02722 | 136.8 |
| [M+Na]⁺ | 218.00916 | 152.8 |
| [M-H]⁻ | 194.01266 | 140.5 |
Data for the target compound suggest moderate polarity, aligning with its pharmacokinetic profile .
Biological Activity
The compound 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS Number: 890095-56-4) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 195.61 g/mol |
| InChI | InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-3-2-4-10-7(6)9/h2-4H,1H3 |
| SMILES | ClC1=CC(C2=NOC(C)=N2)=CC=N1 |
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that oxadiazole derivatives exhibited IC values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compounds induced apoptosis in a dose-dependent manner, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
- Structure-Activity Relationships (SAR) :
The mechanism by which this compound exerts its biological effects is believed to involve:
- Induction of Apoptosis : Studies have indicated that these compounds can activate apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound and related compounds:
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.15 | MCF-7 |
| Doxorubicin | 0.25 | MCF-7 |
| Oxadiazole derivative A | 0.12 | A549 |
| Oxadiazole derivative B | 0.18 | A375 |
Future Directions
Given the promising biological activity of this compound and its derivatives, further research is warranted to:
- Optimize Structure : Continued exploration of SAR to enhance potency and selectivity.
- In Vivo Studies : Conduct comprehensive in vivo studies to evaluate pharmacokinetics and toxicity profiles.
- Clinical Trials : Investigate potential clinical applications in oncology.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization reactions between chloropyridine precursors and hydroxylamine derivatives. For example, a validated approach uses hydroxylamine hydrochloride and dimethylacetamide dimethyl acetal under reflux (110°C) to form the oxadiazole ring, followed by crystallization from ethyl acetate for purification . Key optimization parameters include:
- Temperature control : Maintaining 90–110°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dioxane, acetic acid) enhance intermediate stability.
- Purification : Sequential recrystallization improves yield (e.g., 63% isolated yield achieved via ethyl acetate) .
Advanced: How does the 3-methyl-1,2,4-oxadiazole substituent influence electronic and steric effects in cross-coupling reactions?
Answer:
The oxadiazole ring acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine’s 4-position. Steric hindrance from the methyl group limits reactivity at the 5-oxadiazole position. In imidazo[1,2-a]pyrimidine derivatives, this moiety enhances metabolic stability, as evidenced by improved pharmacokinetic profiles in preclinical studies . Mechanistic studies using DFT calculations or Hammett parameters are recommended to quantify electronic effects.
Basic: What analytical techniques are critical for characterizing this compound and verifying purity?
Answer:
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ = 408.1 observed in LC-MS) and isotopic patterns .
- NMR : 1H/13C NMR resolves regiochemistry; pyridine protons appear as distinct doublets (δ 8.2–8.5 ppm), while the oxadiazole methyl group resonates near δ 2.5 ppm .
- X-ray crystallography : SHELXL refinement (via SHELX software) validates molecular geometry and crystallinity .
Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Answer:
Contradictions often arise from assay conditions or structural variations. Strategies include:
- Standardized assays : Replicate experiments using uniform protocols (e.g., enzyme inhibition assays at fixed ATP concentrations).
- Structural analogs : Compare activity of derivatives with/without the oxadiazole group (e.g., patent examples show improved target binding with 3-methyl substitution) .
- Meta-analysis : Cross-reference data from multiple sources (e.g., patent claims vs. peer-reviewed studies) to identify outliers.
Basic: How should purification protocols be designed to isolate this compound effectively?
Answer:
- Solvent systems : Use ethyl acetate for initial crystallization to remove polar impurities .
- Chromatography : Normal-phase silica gel (hexane/EtOAc gradient) separates non-polar byproducts.
- Stability considerations : Avoid prolonged exposure to acidic conditions to prevent oxadiazole ring hydrolysis.
Advanced: What mechanistic insights explain yield variations in oxadiazole-forming reactions?
Answer:
Yield disparities stem from competing pathways:
- Intermediate stability : Unstable amidoxime intermediates may decompose at high temperatures.
- Catalytic effects : Trace metal ions (e.g., Fe³⁺) accelerate cyclization but promote side reactions.
- Kinetic control : Shorter reaction times (1–2 hours) favor oxadiazole formation over over-oxidation .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a:
- Pharmacophore : Enhances binding to kinase targets (e.g., imidazo[4,5-b]pyridine derivatives in Example 420) .
- Metabolic stability probe : The oxadiazole ring reduces CYP450-mediated degradation in vitro .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
